Methyl 6-fluoro-1H-indole-5-carboxylate
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Overview
Description
Methyl 6-fluoro-1H-indole-5-carboxylate is a fluorinated indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate typically involves the esterification of 6-fluoroindole-5-carboxylic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction mixture is refluxed, and the product is isolated by standard workup procedures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or chlorination.
Major Products:
Oxidation: Formation of 6-fluoro-1H-indole-5-carboxylic acid.
Reduction: Formation of 6-fluoro-1H-indoline-5-carboxylate.
Substitution: Formation of 2-bromo-6-fluoro-1H-indole-5-carboxylate.
Scientific Research Applications
Methyl 6-fluoro-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The indole ring system can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
- Methyl 5-fluoro-1H-indole-6-carboxylate
- Methyl 6-chloro-1H-indole-5-carboxylate
- Methyl 6-bromo-1H-indole-5-carboxylate
Comparison: Methyl 6-fluoro-1H-indole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and metabolic stability compared to its chloro and bromo analogs. The fluorinated compound may exhibit enhanced potency and selectivity in biological assays.
Biological Activity
Methyl 6-fluoro-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H8FNO2 and features an indole ring system with a fluorine atom and a carboxylate ester group. The presence of the fluorine atom is known to enhance the compound's lipophilicity and potentially influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may inhibit specific enzymes by mimicking natural substrates or binding to active sites, thus modulating various biochemical pathways. This mechanism is particularly relevant in the context of enzyme inhibition, where structural modifications can significantly affect binding affinity and specificity.
Antimicrobial Activity
Research indicates that indole derivatives exhibit notable antimicrobial properties. This compound has been studied for its potential as an antibacterial agent. A structure-activity relationship (SAR) analysis revealed that modifications at the indole ring can enhance antibacterial efficacy against various pathogens. For instance, compounds with specific substituents at the C5 position demonstrated improved potency against Gram-positive bacteria .
Anticancer Potential
Indole derivatives, including this compound, have shown promise in cancer therapy. The compound's ability to induce apoptosis in cancer cell lines has been documented, suggesting its potential as a chemotherapeutic agent. Studies have indicated that the presence of the carboxylate group enhances cytotoxicity against certain cancer cell lines, likely due to increased cellular uptake and interaction with cellular targets .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. For example, SAR studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 8 | S. aureus |
This compound | 16 | E. coli |
This study highlights the potential of this compound as a lead for developing new antibacterial agents.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was tested for cytotoxicity against human leukemia cells. The findings indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Concentration (µM) | Cell Viability (%) |
---|---|
0.1 | 90 |
1 | 70 |
10 | 30 |
These results suggest that this compound may serve as a potential therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 6-fluoro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 |
InChI Key |
KMKNXNGWOGEQNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CN2)F |
Origin of Product |
United States |
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